Isohexyltriphenylphosphonium Bromide

Description

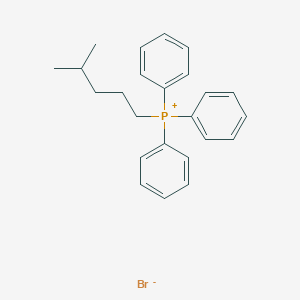

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQDUYONNRCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448628 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70240-41-4 | |

| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Isohexyltriphenylphosphonium Bromide

Quaternization of Triphenylphosphine (B44618) with Isohexyl Bromide

The most direct and common method for the synthesis of isohexyltriphenylphosphonium bromide is the nucleophilic substitution reaction between triphenylphosphine and isohexyl bromide (1-bromo-4-methylpentane). chemicalbook.com This reaction is a classic example of quaternization, forming a stable phosphonium (B103445) salt. wikipedia.org The general reaction is as follows:

P(C₆H₅)₃ + BrCH₂(CH₂)₂CH(CH₃)₂ → [ (C₆H₅)₃P⁺CH₂(CH₂)₂CH(CH₃)₂ ] Br⁻

This process, while straightforward, is subject to optimization to ensure high yield and purity.

The efficiency of the quaternization reaction is significantly influenced by the reaction conditions and the choice of solvent. Key parameters for optimization include temperature, reaction time, and the solvent's properties.

Temperature: Elevated temperatures are typically required to drive the reaction forward at a reasonable rate. google.com Refluxing the reaction mixture is a common practice. The optimal temperature is often dependent on the boiling point of the chosen solvent.

Solvent Systems: The choice of solvent is critical in the synthesis of phosphonium salts. google.com Solvents not only dissolve the reactants but also influence the reaction rate by stabilizing the transition state. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and toluene (B28343) are frequently employed for the synthesis of phosphonium salts. google.com The selection of an appropriate solvent can lead to higher yields and easier product isolation. For instance, in the synthesis of similar phosphonium salts, solvents like ethanol (B145695) have been shown to facilitate high reaction speeds and yields, simplifying the purification process. google.com The ideal solvent should effectively solvate the charged transition state of the S(_N)2 reaction. acs.org

A systematic screening of solvents with varying polarities (nonpolar, polar aprotic, and polar protic) can determine the most effective medium for the reaction between triphenylphosphine and isohexyl bromide.

| Solvent | Solvent Type | General Impact on Quaternization Reactions |

|---|---|---|

| Toluene | Nonpolar | Commonly used, moderate reaction rates. google.com |

| Acetonitrile | Polar Aprotic | Often promotes faster reaction rates due to stabilization of the transition state. mdpi.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Effective for many S(_N)2 reactions, though purification can be more complex. google.com |

| Ethanol | Polar Protic | Can be effective and allows for easy crystallization of the product. google.com |

Maximizing the yield of this compound while minimizing byproducts is a primary goal in its synthesis. Several strategies can be employed to achieve this:

Stoichiometry: Using a slight excess of the alkyl halide, isohexyl bromide, can help to ensure complete conversion of the triphenylphosphine. However, this may necessitate a more rigorous purification step to remove the unreacted alkyl halide.

Reaction Time: The reaction should be monitored (e.g., by thin-layer chromatography or NMR spectroscopy) to determine the point of maximum conversion. Prolonged reaction times at high temperatures can sometimes lead to decomposition or side reactions.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a technique to accelerate organic reactions. numberanalytics.combas.bg This method can significantly reduce reaction times and, in some cases, improve yields for the synthesis of phosphonium salts. bas.bg

The primary byproduct in this reaction is typically unreacted starting material. Minimizing the formation of other byproducts is generally achieved by maintaining a clean reaction setup and using pure reagents.

For research applications, particularly in subsequent sensitive reactions like the Wittig reaction, high purity of the phosphonium salt is crucial.

Purification: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization from an appropriate solvent system. google.com A common technique involves dissolving the crude salt in a minimal amount of a good solvent (e.g., dichloromethane (B109758) or ethanol) and then adding a poor solvent (e.g., diethyl ether or hexane) to induce crystallization. rsc.org Washing the filtered solid with a non-polar solvent helps to remove any residual unreacted isohexyl bromide or triphenylphosphine.

Purity Assessment: The purity of the final product can be assessed using several analytical techniques:

Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of phosphonium salts. mdpi.com The presence of impurity signals would indicate the need for further purification.

Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the phosphonium cation.

| Technique | Purpose in Purity Assessment |

|---|---|

| Melting Point Analysis | Initial indicator of purity; pure compounds have a narrow melting range. |

| ¹H NMR Spectroscopy | Confirms the proton environment of the isohexyl and phenyl groups and detects proton-containing impurities. |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the molecule. |

| ³¹P NMR Spectroscopy | Provides a characteristic chemical shift for the phosphonium phosphorus, confirming the formation of the salt. mdpi.com |

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing valuable insights into reaction mechanisms. wikipedia.orgnih.gov By replacing one or more atoms in a reactant with a heavier isotope, researchers can follow the labeled atom(s) into the products.

The synthesis of deuterated this compound would follow the same quaternization procedure as the unlabeled compound, but would start with a deuterated precursor, specifically, a deuterated isohexyl bromide. For the synthesis of isohexyltriphenylphosphonium-d7 bromide, a commercially available isotopically labeled starting material such as 1-bromo-4-(methyl-d3)-pentane-1,1,2,2-d4 could be used, though its availability is not widespread. The molecular formula for such a compound would be C₂₄H₂₁D₇BrP. scbt.com

The general synthetic scheme would be:

P(C₆H₅)₃ + BrCD₂(CD₂)₂CH(CD₃)₂ → [ (C₆H₅)₃P⁺CD₂(CD₂)₂CH(CD₃)₂ ] Br⁻

The synthesis of deuterated compounds can be achieved through various methods, including the reduction of halogenated precursors or direct hydrogen isotope exchange. nih.gov The specific synthesis of the required deuterated isohexyl bromide would be a crucial preceding step.

Deuterated this compound can be instrumental in elucidating the mechanisms of reactions in which it participates, most notably the Wittig reaction. numberanalytics.com By tracking the position of the deuterium (B1214612) atoms in the products, one can gain a deeper understanding of the reaction pathway.

For example, in a Wittig reaction involving the ylide derived from deuterated this compound, the location of the deuterium atoms in the resulting alkene product can provide information about the stereoselectivity of the reaction and the structure of the key intermediates, such as the oxaphosphetane. The analysis of the products is typically carried out using mass spectrometry, which can distinguish between deuterated and non-deuterated fragments, and NMR spectroscopy, where the absence of signals at specific chemical shifts indicates the presence of deuterium. wikipedia.org

Mechanistic Pathways and Reactivity Profiles of Isohexyltriphenylphosphonium Bromide

Generation and Characterization of Isohexyltriphenylphosphonium Ylide

The transformation of the stable phosphonium (B103445) salt, isohexyltriphenylphosphonium bromide, into its highly reactive ylide is a critical first step in the Wittig reaction sequence. This process involves the deprotonation of the carbon atom alpha to the phosphorus center.

The formation of the isohexyltriphenylphosphonium ylide necessitates the use of a strong base to abstract a proton from the carbon adjacent to the positively charged phosphorus atom. The acidity of this proton is significantly enhanced by the electron-withdrawing nature of the phosphonium group. Common strong bases employed for the deprotonation of such non-stabilized phosphonium salts include organolithium reagents and alkali metal alkoxides.

Butyllithium (BuLi): n-Butyllithium is a widely used and highly effective base for generating non-stabilized ylides. libretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly basic and nucleophilic reagents with atmospheric moisture and oxygen. The deprotonation is generally rapid, even at low temperatures.

Potassium tert-butoxide (t-BuOK): As a sterically hindered and strong base, potassium tert-butoxide is also a suitable reagent for the deprotonation of phosphonium salts. researchgate.net It is often used in solvents like THF or dimethylformamide (DMF). The choice of base can sometimes influence the stereochemical outcome of the subsequent Wittig reaction.

The selection of the base and reaction conditions can be summarized in the following table:

| Deprotonation Reagent | Typical Solvents | General Conditions |

|---|---|---|

| Butyllithium (n-BuLi, s-BuLi, t-BuLi) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, inert atmosphere (N2 or Ar), low temperatures (e.g., -78 °C to 0 °C) |

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous, inert atmosphere |

The formation of the isohexyltriphenylphosphonium ylide can be monitored and confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

31P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for observing the conversion of the phosphonium salt to the ylide. Upon deprotonation, the chemical shift of the phosphorus atom typically undergoes a significant upfield shift. For instance, a phosphonium salt may exhibit a resonance around +20 to +30 ppm, whereas the corresponding ylide often appears in a more shielded region of the spectrum. nih.gov This shift is indicative of the change in the electronic environment around the phosphorus atom upon formation of the P=C double bond character in the ylide resonance structure.

1H NMR Spectroscopy: The proton NMR spectrum also provides evidence for ylide formation. The protons on the carbon alpha to the phosphorus atom in the phosphonium salt are deshielded due to the positive charge. Upon deprotonation to form the ylide, the signal corresponding to the remaining proton on the alpha-carbon shifts significantly upfield, often into the region of 0-2 ppm, and exhibits a characteristic large coupling constant (2JP-H) due to coupling with the phosphorus nucleus.

13C NMR Spectroscopy: The carbon atom of the P=C bond in the ylide is highly shielded and shows a large one-bond coupling constant (1JP-C).

While specific spectral data for isohexyltriphenylphosphonium ylide is not readily available in the cited literature, the expected spectroscopic changes upon its formation from the corresponding bromide salt are summarized below.

| Spectroscopic Technique | Expected Signature of Ylide Formation |

|---|---|

| 31P NMR | Significant upfield shift of the phosphorus resonance compared to the phosphonium salt. |

| 1H NMR | Upfield shift of the alpha-proton signal with a large 2JP-H coupling constant. |

| 13C NMR | Upfield shift of the alpha-carbon signal with a large 1JP-C coupling constant. |

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the electronic structure and reactivity of phosphorus ylides. researchgate.net The electronic structure of a phosphonium ylide is best described as a resonance hybrid of two canonical forms: the ylide form with a positive charge on phosphorus and a negative charge on the adjacent carbon, and the ylene form with a phosphorus-carbon double bond. nih.gov

Fundamental Mechanistic Aspects in Wittig Olefination Reactions

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. lumenlearning.com The reaction of isohexyltriphenylphosphonium ylide with an aldehyde or ketone proceeds through a well-studied mechanistic pathway.

The first step of the Wittig reaction is the nucleophilic attack of the ylide's carbanionic center on the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This attack leads to the formation of a new carbon-carbon single bond and results in a dipolar, zwitterionic intermediate known as a betaine (B1666868). lumenlearning.com The rate of this initial addition can be influenced by the steric bulk of both the ylide and the carbonyl substrate.

The initially formed betaine intermediate is a key species in the Wittig reaction mechanism. lumenlearning.com For non-stabilized ylides, this betaine can exist as two diastereomers, the erythro and threo forms. The relative rates of formation of these diastereomers and their potential interconversion can influence the stereochemical outcome of the reaction.

Following its formation, the negatively charged oxygen of the betaine attacks the positively charged phosphorus atom in an intramolecular nucleophilic attack. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.org The oxaphosphetane is generally unstable and readily decomposes.

The decomposition of the oxaphosphetane is a concerted [2+2] cycloreversion reaction that yields the final alkene product and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the entire Wittig reaction sequence. lumenlearning.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic addition of the ylide to the carbonyl carbon. | Betaine (diastereomers possible) |

| 2 | Intramolecular attack of the alkoxide on the phosphonium center. | Oxaphosphetane |

| 3 | Decomposition of the oxaphosphetane. | Alkene and Triphenylphosphine oxide |

Oxaphosphetane Formation and Decomposition

More recent and widely accepted mechanistic studies, particularly for reactions under lithium-salt-free conditions, indicate that the Wittig reaction proceeds directly through a four-membered ring intermediate, the oxaphosphetane, without the intervention of a discrete betaine. wikipedia.orgstackexchange.comtotal-synthesis.com The existence of the oxaphosphetane intermediate has been confirmed by ³¹P-NMR spectroscopy. adichemistry.comstackexchange.com

The formation of the oxaphosphetane can be envisioned as either a stepwise process involving a betaine or a concerted cycloaddition.

Stepwise Formation: The older, stepwise mechanism posits that the betaine is a true intermediate which then undergoes ring closure to form the oxaphosphetane. organic-chemistry.orgtotal-synthesis.com

Concerted [2+2] Cycloaddition: Strong evidence now supports a mechanism where the ylide and the carbonyl compound react in a concerted [2+2] cycloaddition to directly form the oxaphosphetane. wikipedia.orgstackexchange.comtotal-synthesis.com This pathway is considered the primary route for non-stabilized ylides under salt-free conditions. The reaction proceeds via a puckered, four-centered transition state. adichemistry.comresearchgate.net

The decomposition of the oxaphosphetane is a retro-[2+2] cycloaddition that yields the final alkene and triphenylphosphine oxide. masterorganicchemistry.comtotal-synthesis.com This step is typically irreversible and highly exothermic. libretexts.org The primary driving force for the entire Wittig reaction is the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide. organic-chemistry.orgadichemistry.comquora.com The stereochemistry of the alkene product is determined during the formation of the oxaphosphetane, as its decomposition is stereospecific. acs.org

Stereochemical Control and Selectivity in Wittig Reactions

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the non-stabilized ylide generated from this compound, high (Z)-selectivity is generally expected.

Factors Influencing (Z)/(E) Stereoselectivity

Several factors govern the ratio of (Z) to (E) alkenes produced in a Wittig reaction.

Ylide Stabilization: The structure of the ylide is the most significant factor determining stereoselectivity. organic-chemistry.orgmasterorganicchemistry.com

Non-stabilized Ylides (e.g., from this compound, where the group attached to the ylidic carbon is alkyl) are highly reactive and typically yield (Z)-alkenes with high selectivity. organic-chemistry.orgmasterorganicchemistry.com This is explained by the kinetic control of the reaction, where a puckered transition state that minimizes steric interactions between the aldehyde substituent and the phenyl groups on the phosphorus atom leads preferentially to the syn-oxaphosphetane, which decomposes to the (Z)-alkene. adichemistry.comstackexchange.com

Stabilized Ylides (where the group is an electron-withdrawing group like an ester or ketone) are less reactive and give predominantly (E)-alkenes. organic-chemistry.orgtotal-synthesis.com The reversibility of oxaphosphetane formation allows for equilibration to the more stable anti-oxaphosphetane, which leads to the (E)-alkene. adichemistry.comstackexchange.com Dipole-dipole interactions in the transition state also play a crucial role in favoring the (E)-product. researchgate.netstackexchange.comacs.org

Semi-stabilized Ylides (where the group is an aryl or vinyl) often provide poor selectivity, yielding mixtures of (Z) and (E) isomers. wikipedia.org

Solvent Effects: The choice of solvent can influence the stereochemical outcome. For semi-stabilized ylides, it has been shown that nonpolar solvents like toluene (B28343) can favor the (Z)-isomer, while polar solvents can increase the proportion of the (E)-isomer. researchgate.net In some cases with stabilized ylides, polar aprotic solvents like dichloromethane (B109758) (DCM) have been observed to result in a higher excess of the (E)-alkene compared to polar protic solvents like ethanol (B145695). reddit.comreddit.com For non-stabilized ylides, performing the reaction in dimethylformamide (DMF) in the presence of iodide salts can enhance the formation of the (Z)-isomer to near exclusivity. wikipedia.org

Table 2: Influence of Ylide Type on Alkene Stereoselectivity

| Ylide Type | R Group on Ylidic Carbon | Reactivity | Kinetic/Thermodynamic Control | Major Alkene Isomer |

|---|---|---|---|---|

| Non-stabilized | Alkyl (e.g., Isohexyl) | High | Kinetic | (Z)-Alkene |

| Semi-stabilized | Aryl, Vinyl | Moderate | Mixture | (Z)/(E) Mixture |

| Stabilized | Ester, Ketone, CN | Low | Thermodynamic | (E)-Alkene |

Strategies for Modulating Stereoisomeric Ratios in Product Olefins

The ylide generated from this compound is classified as a non-stabilized ylide due to the electron-donating nature of the isohexyl alkyl group. In the Wittig reaction, such non-stabilized ylides predominantly yield (Z)-alkenes (cis isomers). youtube.com This selectivity arises from the kinetic control of the reaction pathway, where the initial cycloaddition of the ylide to an aldehyde proceeds through a puckered, four-centered transition state that minimizes steric interactions between the larger substituents, leading to the formation of a syn-oxaphosphetane intermediate. This intermediate then rapidly decomposes to the (Z)-alkene. organic-chemistry.org

Several strategies can be employed to modulate the inherent (Z)-selectivity of the Wittig reaction with isohexyltriphenylphosphonium ylide:

Solvent Effects: The choice of solvent can influence the stereochemical outcome. Polar aprotic solvents are generally favored for achieving high (Z)-selectivity.

Base Selection: The nature of the base used to deprotonate the phosphonium salt and generate the ylide can impact the stereoisomeric ratio. Salt-free conditions, often achieved by using bases like sodium hexamethyldisilazide (NaHMDS), tend to enhance (Z)-selectivity by minimizing the formation of betaine intermediates that can equilibrate. organic-chemistry.org

Temperature: Performing the reaction at low temperatures typically enhances the kinetic control and, consequently, the (Z)-selectivity.

The following table provides illustrative data on how reaction conditions can influence the stereoisomeric ratio in Wittig reactions involving non-stabilized ylides, which are analogous in reactivity to the ylide derived from this compound.

| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Z:E Ratio |

| Benzaldehyde | n-Butyltriphenylphosphonium Bromide | n-BuLi | THF | -78 to 25 | >95:5 |

| Propanal | n-Propyltriphenylphosphonium Bromide | NaHMDS | THF | -78 | 97:3 |

| Cyclohexanecarboxaldehyde | n-Hexyltriphenylphosphonium Bromide | KHMDS | Toluene | 0 | 90:10 |

Schlosser Modification and its Relevance to Isohexyltriphenylphosphonium Ylide Reactivity

A significant strategy for inverting the stereoselectivity of the Wittig reaction with non-stabilized ylides, such as that from this compound, is the Schlosser modification. organic-chemistry.org This procedure allows for the selective formation of (E)-alkenes (trans isomers). youtube.com

The key steps of the Schlosser modification are as follows:

Ylide Formation and Reaction with Aldehyde: The phosphonium salt is deprotonated with a strong base (e.g., phenyllithium (B1222949) or n-butyllithium) at low temperatures to form the ylide. This ylide then reacts with an aldehyde to form a mixture of diastereomeric betaine intermediates.

Deprotonation of the Betaine: A second equivalent of a strong base is added at low temperature. This deprotonates the carbon atom alpha to the phosphorus, forming a β-oxido ylide.

Protonation: A proton source, typically a hindered alcohol like tert-butanol, is added. This protonates the β-oxido ylide to preferentially form the more thermodynamically stable anti-betaine.

Elimination: Upon warming, the anti-betaine undergoes syn-elimination to yield the (E)-alkene.

The Schlosser modification is highly relevant to the reactivity of the ylide derived from this compound as it provides a reliable method to overcome the intrinsic preference for (Z)-alkene formation and access the corresponding (E)-isomers, which are often valuable targets in organic synthesis, including the synthesis of certain insect pheromones.

Investigations into Other Reactivity Modes (if applicable beyond Wittig)

Currently, the predominant and well-documented reactivity mode of this compound is its role as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction. While phosphonium salts, in general, can participate in other transformations, such as phase-transfer catalysis or as intermediates in the synthesis of other organophosphorus compounds, specific research detailing alternative reactivity pathways for this compound beyond its application in olefination is not widely reported in the scientific literature. Its utility is primarily centered on the reliable formation of carbon-carbon double bonds via the Wittig reaction and its stereochemically controlled variants.

Advanced Mechanistic and Computational Studies

In-depth Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are crucial for understanding the sequence of events in a chemical reaction and identifying the slowest step, known as the rate-determining step (RDS). epfl.chyoutube.com For the Wittig reaction involving non-stabilized ylides, such as the one derived from isohexyltriphenylphosphonium bromide, the reaction is generally under kinetic control, especially under salt-free conditions. wikipedia.org This implies that the product distribution is determined by the relative rates of formation of the intermediates, rather than their thermodynamic stability. wikipedia.org

| Experiment | Initial [Ylide] (mol/L) | Initial [Aldehyde] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 3.0 x 10-3 |

Transition State Analysis via Computational Chemistry

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level, offering insights into the structures and energies of transient species like transition states. escholarship.org For the Wittig reaction, computational studies, often employing Density Functional Theory (DFT), have largely supported a mechanism involving a concerted [2+2] cycloaddition. researchgate.netnih.gov

This analysis reveals that the phosphonium (B103445) ylide attacks the carbonyl compound to directly form a four-membered ring intermediate, the oxaphosphetane, through a single transition state. wikipedia.orgnih.gov This pathway is energetically more favorable than the previously proposed stepwise mechanism involving a betaine (B1666868) intermediate, particularly in lithium-salt-free conditions. researchgate.netorganic-chemistry.org The geometry of this transition state is critical in determining the stereochemical outcome of the reaction. For non-stabilized ylides like isohexyltriphenylphosphorane, the transition state geometry typically leads to the formation of predominantly (Z)-alkenes. organic-chemistry.org

| Parameter | Description | Typical Finding for Non-Stabilized Ylides |

|---|---|---|

| Mechanism | Reaction pathway from reactants to intermediate. | Concerted [2+2] Cycloaddition. wikipedia.orgresearchgate.net |

| Key Intermediate | First stable species formed after the transition state. | Oxaphosphetane. wikipedia.orgwikipedia.org |

| Activation Energy (ΔG‡) | Energy barrier for the reaction. | Relatively low, indicating a fast reaction. |

| Predicted Stereochemistry | Predominant isomer formed. | (Z)-alkene favored. organic-chemistry.org |

Role of Counterions and Additives in Reaction Efficiency and Selectivity

The counterion of the phosphonium salt, in this case, bromide, can influence the reaction, although its effect is often considered secondary to other factors. mdpi.com The bromide anion can engage in hydrogen bonding with the acidic α-protons of the phosphonium salt, which can affect the ease of ylide formation. mdpi.com While some research suggests that the choice of halide counterion can impact the potency of phosphonium salts in other applications, its effect on the stereochemical outcome of the Wittig reaction is less pronounced than that of additives. nih.govresearchgate.net

Additives, particularly lithium salts, can have a profound effect on the reaction's efficiency and stereoselectivity. wikipedia.org The presence of lithium cations can stabilize the betaine intermediate, potentially altering the reaction mechanism from a concerted cycloaddition to a stepwise process. organic-chemistry.org This stabilization can lead to equilibration of intermediates, a phenomenon termed "stereochemical drift," which often results in a higher proportion of the more thermodynamically stable (E)-alkene. wikipedia.org

| Condition | Predominant Mechanism | Major Alkene Isomer | Controlling Factor |

|---|---|---|---|

| Salt-Free | Concerted [2+2] Cycloaddition. wikipedia.org | (Z)-alkene. organic-chemistry.org | Kinetic Control. wikipedia.org |

| With Lithium Salts | Stepwise (via betaine-like species). organic-chemistry.org | (E)-alkene. wikipedia.org | Thermodynamic Control. |

High-Resolution Spectroscopic Probes for Transient Intermediates

The direct observation of short-lived intermediates is a significant challenge in mechanistic chemistry. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been an invaluable tool for studying the Wittig reaction. acs.org It allows for the detection and characterization of the various phosphorus-containing species present throughout the reaction.

The key transient intermediate, the 1,2-oxaphosphetane, was first definitively observed by Vedejs using ³¹P NMR spectroscopy in the 1970s. wikipedia.org Both cis and trans diastereomers of the oxaphosphetane can be detected, and their rates of formation and decomposition can be monitored. acs.org The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between the starting phosphonium salt, the ylide, the oxaphosphetane intermediate, and the final triphenylphosphine (B44618) oxide product. acs.org

| Species | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Alkyltriphenylphosphonium Bromide | +20 to +25 |

| Phosphonium Ylide | +5 to +15 |

| Oxaphosphetane Intermediate | -60 to -70 |

| Triphenylphosphine Oxide | +25 to +35 |

Emerging and Interdisciplinary Research Frontiers

Applications in Proteomics Research and Chemical Biology

The triphenylphosphonium cation is a well-known vector for targeting molecules to mitochondria due to the large negative membrane potential of this organelle. nih.govresearchgate.netsymbiosisonlinepublishing.com This property is being leveraged in chemical biology and proteomics to develop probes for studying mitochondrial function and for identifying protein interactors within this specific cellular compartment.

Mitochondrial Probes: Isohexyltriphenylphosphonium bromide can be functionalized to create chemical probes. For instance, a fluorescent dye or a photoaffinity label can be attached to the isohexyl chain. nih.govnih.gov Such probes, directed to the mitochondria by the TPP cation, can be used to visualize and study mitochondrial dynamics in living cells. Photoaffinity-labeled probes, upon activation with UV light, can covalently bind to nearby proteins, allowing for the subsequent identification of these protein targets through proteomic techniques like mass spectrometry. nih.gov This approach can help in elucidating the protein interactome of specific mitochondrial regions.

Table 1: Potential Applications of this compound-Based Probes in Chemical Biology

| Probe Type | Application |

| Fluorescently Labeled | Real-time imaging of mitochondrial localization and dynamics. |

| Photoaffinity Labeled | Identification of protein binding partners within mitochondria. nih.govnih.gov |

| Click Chemistry Enabled | In situ labeling and identification of mitochondrial targets. nih.gov |

Medicinal Chemistry Initiatives: Design and Synthesis of New Bioactive Compounds

The inherent bioactivity of alkyltriphenylphosphonium salts has spurred interest in their potential as therapeutic agents. Research in this area focuses on designing and synthesizing novel compounds with specific pharmacological activities and understanding their structure-activity relationships.

Development of Compounds with Specific Pharmacological Activities

Alkyltriphenylphosphonium salts have demonstrated a range of biological activities, including antimicrobial and anticancer effects. nih.govtandfonline.comacs.org The positively charged phosphorus atom and the lipophilic nature of the TPP group and the alkyl chain facilitate interaction with and disruption of microbial and mitochondrial membranes.

Antimicrobial Activity: The phylogenetic similarities between mitochondria and bacteria have provided a rationale for exploring the antibacterial properties of mitochondria-targeted compounds. tandfonline.com this compound is expected to exhibit antimicrobial activity, a property that is common among quaternary phosphonium (B103445) salts. nih.gov

Anticancer Activity: Due to their ability to accumulate in the mitochondria of cancer cells, which typically have a higher mitochondrial membrane potential than normal cells, TPP-containing compounds are being investigated as anticancer agents. tandfonline.comacs.org This selective accumulation can lead to mitochondrial dysfunction and induce apoptosis in cancer cells. rsc.org

Structure-Activity Relationship (SAR) Studies of Isohexyl-derived Analogs

The biological activity of alkyltriphenylphosphonium salts is highly dependent on the nature of the alkyl chain. mdpi.comnih.gov Structure-activity relationship (SAR) studies on this class of compounds have consistently shown that the length and structure of the alkyl substituent are critical for their efficacy and cytotoxicity.

Table 2: Generalized Structure-Activity Relationship for Alkyltriphenylphosphonium Salts

| Alkyl Chain Length | General Biological Activity | Rationale |

| Short (e.g., C1-C4) | Lower activity | Insufficient lipophilicity for efficient membrane interaction. mdpi.com |

| Medium (e.g., C6-C12) | Optimal activity | Balanced hydrophilic-lipophilic properties for membrane disruption. nih.gov |

| Long (e.g., >C14) | Decreased activity (cut-off effect) | Excessive lipophilicity may lead to self-aggregation or poor bioavailability. nih.gov |

The branched nature of the isohexyl group in this compound may also influence its biological activity compared to a straight-chain hexyl derivative, potentially by altering its interaction with the lipid bilayer of cell membranes.

Development of Analytical Methodologies for Compound Detection and Quantification

The development of robust analytical methods is crucial for the preclinical and clinical development of any new bioactive compound. For this compound, methodologies for its detection and quantification in biological matrices would be necessary to support pharmacokinetic and metabolism studies.

Commonly used analytical techniques for the detection and quantification of small molecules like phosphonium salts include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a standard approach for the separation and quantification of such compounds. google.com

Mass Spectrometry (MS): MS provides high sensitivity and selectivity for the detection of the triphenylphosphonium cation and its fragments, allowing for accurate quantification in complex biological samples.

The development of such analytical methods would be a critical step in advancing the research on this compound from a laboratory curiosity to a potential therapeutic or diagnostic tool.

Conclusion and Future Research Perspectives

Synthesis of Isohexyltriphenylphosphonium Bromide: Achievements and Remaining Challenges

The synthesis of alkyltriphenylphosphonium halides, including the isohexyl variant, is a well-established process, typically achieved through the nucleophilic substitution reaction between triphenylphosphine (B44618) and an appropriate alkyl halide, in this case, 1-bromo-4-methylpentane. This method is generally efficient and high-yielding.

Achievements:

High-Yield Procedures: Standard quaternization reactions reliably produce this compound in good yields. The general procedure involves reacting triphenylphosphine with the corresponding haloalkane. mdpi.com

Purity and Characterization: Methods for purification and characterization using techniques like NMR spectroscopy (¹H, ¹³C, ³¹P), ESI-MS, and single-crystal X-ray diffraction are well-documented for analogous compounds, ensuring high purity of the final product. rsc.org

Remaining Challenges:

Stoichiometric Reagents: The synthesis is stoichiometric, which can be less atom-economical compared to catalytic methods.

Green Chemistry Approaches: There is a growing need to develop more sustainable synthetic protocols. This includes the use of greener solvents, reducing energy consumption, and minimizing waste. numberanalytics.com For instance, research into microwave-assisted synthesis has shown promise in improving reaction efficiency for similar compounds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Phosphonium (B103445) Salts

| Methodology | Advantages | Disadvantages | Research Focus |

|---|---|---|---|

| Conventional Heating | Well-established, reliable | Long reaction times, high energy consumption | Optimization of solvent and base conditions numberanalytics.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment | Broader application to various phosphonium salts researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Requires photocatalyst, may have substrate limitations | Arylation of phosphines to form aryl phosphonium salts rsc.org |

| Four-Component Reaction | High efficiency, novel structures | Complex reaction optimization, potential for side products | Synthesis of stable phosphonium salts for cross-coupling alternatives researchgate.net |

Impact on Modern Organic Synthesis and Catalysis

This compound's primary impact stems from its role as a Wittig reagent precursor. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. numberanalytics.comwikipedia.org

Alkene Synthesis: Upon deprotonation with a strong base, this compound forms the corresponding phosphorus ylide. This ylide can then react with a carbonyl compound to introduce an isohexylidene moiety (=CH-CH₂-CH₂-CH(CH₃)₂), a valuable building block in the synthesis of complex organic molecules such as natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com

Phase-Transfer Catalysis: Quaternary phosphonium salts are widely used as phase-transfer catalysts (PTCs). rsc.org Their lipophilic cations can transport anions from an aqueous phase to an organic phase, facilitating reactions between immiscible reactants. This application is crucial for green chemistry, as it can reduce the need for organic solvents. rsc.org

Catalyst Stabilization: Phosphonium salts have demonstrated effectiveness as stabilizers for metal nanoparticles used in catalysis. mdpi.comresearchgate.net For example, sterically hindered phosphonium salts have been used to create stable and highly active palladium nanoparticle catalysts for Suzuki cross-coupling reactions. mdpi.comresearchgate.net

Promising Directions for Methodological Advancement

Future research is focused on making the synthesis and application of phosphonium salts more efficient, selective, and sustainable.

Catalytic Wittig Reaction: A major goal is the development of a truly catalytic Wittig reaction. researchgate.net This would involve the in situ regeneration of the phosphine (B1218219) from the phosphine oxide byproduct, typically through reduction. rsc.orgresearchgate.net Such a process would significantly improve atom economy and simplify product purification. researchgate.net

Stereoselectivity Control: The Wittig reaction's stereoselectivity (the ratio of E/Z isomers produced) can be influenced by the ylide structure, solvent, and presence of salts. numberanalytics.comnih.gov Advanced methodologies, such as the Schlosser modification which uses phenyllithium (B1222949) at low temperatures, allow for the selective formation of the E-alkene. wikipedia.org Further research aims to develop more general and milder methods to control the stereochemical outcome.

Ultrasound-Assisted Synthesis: The application of ultrasound (sonication) has emerged as a green chemistry technique for accelerating reactions, including the Wittig reaction, leading to higher yields and shorter reaction times under milder conditions. nih.gov

Flow Chemistry: Integrating the synthesis and application of phosphonium ylides into continuous flow systems could offer better control over reaction parameters, improve safety, and facilitate scaling up.

Potential for New Applications in Material Science and Biological Systems

The unique properties of the phosphonium cation are leading to explorations beyond traditional synthesis. The large atomic radius of the phosphorus atom allows for significant structural variability and functionalization. alfa-chemistry.com

Material Science:

Ionic Liquids: Phosphonium salts are key components of ionic liquids (ILs), which are salts with melting points below 100 °C. mdpi.com These materials possess attractive features like low volatility, high thermal stability, and tunable solubility. mdpi.comalfa-chemistry.com Phosphonium-based ILs are being investigated as safer electrolytes for batteries and supercapacitors, and as lubricants. mdpi.comalfa-chemistry.com

Functional Polymers: Phosphonium salts can be incorporated into polymers to create materials with antimicrobial properties or to act as organic additives. mdpi.comrsc.org For instance, polyacrylonitrile (B21495) fibers modified with QPSs have shown significant antimicrobial activity. rsc.org

Biological Systems:

Antimicrobial Agents: A significant body of research highlights the potent antimicrobial and antifungal properties of QPSs. rsc.orgnih.gov The combination of a cationic phosphonium head and a hydrophobic alkyl tail, such as the isohexyl group, allows these molecules to disrupt microbial cell membranes. nih.gov Research has shown that salts with longer alkyl chains often exhibit enhanced antimicrobial activity. rsc.org

Anticancer Activity: Certain lipophilic phosphonium cations selectively accumulate in the mitochondria of cancer cells due to the high mitochondrial membrane potential. This property has been exploited to design potential anticancer drugs that are highly cytotoxic to cancer cells with limited toxicity to normal cells. nih.gov For example, some alkyltriphenylphosphonium halides have proven to be more potent than the clinical drug cisplatin (B142131) against specific cancer cell lines. nih.gov

Drug Delivery: The ability to target mitochondria makes phosphonium salts attractive candidates for developing drug delivery systems that can transport therapeutic agents directly to the mitochondria of diseased cells.

Table 2: Emerging Applications of Alkylphosphonium Salts

| Field | Application | Mechanism/Principle | Future Outlook |

|---|---|---|---|

| Material Science | Ionic Liquid Electrolytes | High thermal/chemical stability, non-flammability, wide electrochemical window alfa-chemistry.com | Development of safer, high-performance batteries and energy storage devices. alfa-chemistry.com |

| Nanoparticle Stabilizers | Steric hindrance around the cation prevents agglomeration of metal nanoparticles. mdpi.comresearchgate.net | Creation of more robust and efficient catalysts for cross-coupling and other reactions. mdpi.com | |

| Antimicrobial Textiles | Cationic phosphonium groups incorporated into fibers disrupt bacterial cell membranes. wikipedia.org | Production of textiles with built-in, durable antimicrobial properties for medical and consumer use. | |

| Biological Systems | Broad-Spectrum Antimicrobials | Lipophilic cation structure allows for insertion into and disruption of microbial membranes. nih.gov | Designing new antibiotics to combat resistant strains like MRSA. rsc.orgnih.gov |

Q & A

Q. What strategies validate the compound’s hypothesized role in apoptosis induction?

- Methodological Answer :

- Caspase Activation Assays : Quantify caspase-3/7 activity via luminescent substrates.

- Mitochondrial Depolarization : Use JC-1 dye to measure loss of ΔΨm.

- Genetic Knockdowns : Silence apoptotic regulators (e.g., Bcl-2) to confirm pathway dependence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.